![molecular formula C18H20N2O4 B2995832 Methyl (E)-4-[4-(4-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]-4-oxobut-2-enoate CAS No. 2411322-93-3](/img/structure/B2995832.png)
Methyl (E)-4-[4-(4-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]-4-oxobut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (E)-4-[4-(4-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]-4-oxobut-2-enoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MBP, and it is a potent and selective inhibitor of the protein-protein interaction between the oncogenic transcription factor c-Myc and its partner Max. The purpose of
科学的研究の応用
MBP has been studied for its potential applications in cancer research, as the inhibition of the c-Myc/Max interaction has been shown to have anti-tumor effects. MBP has also been studied for its potential applications in neurological disorders, as c-Myc has been implicated in the development of neurodegenerative diseases. Additionally, MBP has been studied for its potential applications in cardiovascular research, as c-Myc has been shown to play a role in the development of atherosclerosis.
作用機序
MBP acts as a competitive inhibitor of the c-Myc/Max interaction, preventing the formation of the c-Myc/Max heterodimer. This inhibits the ability of c-Myc to bind to DNA and regulate gene expression, leading to a decrease in the expression of c-Myc target genes. The inhibition of the c-Myc/Max interaction has been shown to have anti-tumor effects, as c-Myc is frequently overexpressed in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MBP have been extensively studied in vitro and in vivo. In vitro studies have shown that MBP inhibits the growth of cancer cells and induces apoptosis. In vivo studies have shown that MBP has anti-tumor effects in mouse models of cancer. Additionally, MBP has been shown to have neuroprotective effects in mouse models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using MBP in lab experiments is its high selectivity for the c-Myc/Max interaction, which allows for the specific inhibition of c-Myc activity. Additionally, MBP has been extensively studied, and its mechanism of action is well understood. One limitation of using MBP in lab experiments is its high cost, which may limit its use in some research settings.
将来の方向性
There are several future directions for the study of MBP. One direction is the development of more potent and selective inhibitors of the c-Myc/Max interaction. Another direction is the study of the effects of MBP on other cellular processes, as c-Myc has been shown to play a role in a variety of biological processes. Additionally, the development of MBP derivatives with improved pharmacokinetic properties may lead to the development of new therapeutic agents for the treatment of cancer and other diseases.
Conclusion:
In conclusion, MBP is a chemical compound that has been extensively studied for its potential applications in scientific research. The synthesis of MBP has been optimized for high yield and purity, and the compound has been shown to have anti-tumor and neuroprotective effects. The specific inhibition of the c-Myc/Max interaction by MBP allows for the study of c-Myc activity in a variety of biological processes. The study of MBP and its derivatives may lead to the development of new therapeutic agents for the treatment of cancer and other diseases.
合成法
The synthesis of MBP involves a series of chemical reactions that have been optimized for high yield and purity. The starting material for the synthesis is 4-methyl-1,3-benzoxazole, which is reacted with piperidine to form the corresponding piperidine derivative. This intermediate is then reacted with ethyl acetoacetate to form the final product, MBP. The synthesis of MBP has been extensively studied, and several modifications have been made to improve the yield and purity of the compound.
特性
IUPAC Name |
methyl (E)-4-[4-(4-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]-4-oxobut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-12-4-3-5-14-17(12)19-18(24-14)13-8-10-20(11-9-13)15(21)6-7-16(22)23-2/h3-7,13H,8-11H2,1-2H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASYGDBBSILZEV-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)C3CCN(CC3)C(=O)C=CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)OC(=N2)C3CCN(CC3)C(=O)/C=C/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (E)-4-[4-(4-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]-4-oxobut-2-enoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

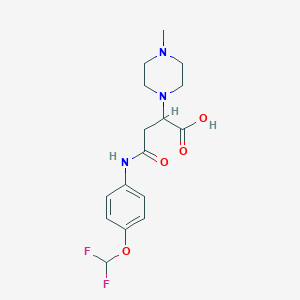
![2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl}acetic acid](/img/structure/B2995750.png)
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-phenylacetamide](/img/structure/B2995751.png)
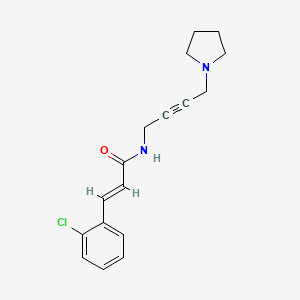

![(2Z)-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide](/img/structure/B2995755.png)

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1H-pyrrole-2,5-dione](/img/structure/B2995758.png)
![2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2995762.png)
![N-Benzyl-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2995765.png)
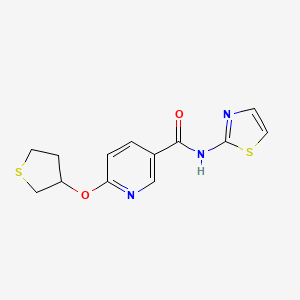
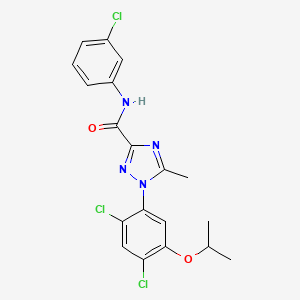
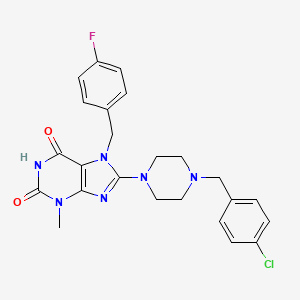
![N-allyl-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B2995772.png)